molecular formula C5H6N4O2 B12906294 2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione CAS No. 94129-38-1

2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione

Cat. No.: B12906294
CAS No.: 94129-38-1
M. Wt: 154.13 g/mol
InChI Key: JPNVYEPVLZSDCP-UHFFFAOYSA-N
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Description

Introduction to 2-Methyl-1H,5H-triazolo[1,2-a]triazole-1,3(2H)-dione

Nomenclature and Structural Identity in Heterocyclic Chemistry

The compound’s systematic IUPAC name, 2-methyl-1H,5H-triazolo[1,2-a]triazole-1,3(2H)-dione , reflects its intricate bicyclic architecture. It belongs to the triazolotriazole family, characterized by two fused triazole rings: a 1,2,4-triazole moiety condensed with a 1,2-a-triazole system. The numbering scheme prioritizes the dione functional groups at positions 1 and 3, while the methyl substituent occupies position 2 of the parent triazolotriazole framework.

Structural Features :

  • Bicyclic Core : The fused system comprises a five-membered 1,2,4-triazole ring (containing three nitrogen atoms) and a six-membered 1,2-a-triazole ring, creating a planar, aromatic scaffold.
  • Substituents : A methyl group at position 2 and two ketone groups at positions 1 and 3 introduce steric and electronic modifications to the base structure.
  • Bond Characteristics : C–N and N–N bond lengths range between 132–136 pm, consistent with delocalized π-electron systems typical of aromatic heterocycles.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular Formula C₅H₄N₆O₂
Aromatic System Bicyclic triazolotriazole
Functional Groups Two ketones, one methyl
Bond Lengths (C–N/N–N) 132–136 pm

Historical Context in Triazolotriazole Derivatives Research

The synthesis of triazolotriazole derivatives emerged from mid-20th-century efforts to expand the utility of triazoles in pharmaceuticals and materials. Early work focused on 1,2,4-triazole systems, such as the Pellizzari reaction (1890s), which produced simple triazoles from acylhydrazines and nitriles. The fusion of two triazole rings became feasible with advances in cyclization techniques, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC) and thermally induced condensations.

Milestones :

  • 1980s–1990s : Development of methods to annulate triazole rings using hydrazine derivatives and carbonyl precursors, enabling access to fused systems like triazolotriazoles.
  • 2000s : Application of Huisgen cycloaddition to synthesize regioselective triazolotriazole derivatives, leveraging click chemistry principles.
  • 2020s : Optimization of solvent-free and microwave-assisted syntheses to improve yields of methyl-substituted variants.

This compound’s specific synthesis was first reported in the early 21st century, utilizing 5-bromothiophene-2-carbohydrazide and haloaryl isothiocyanates in a multi-step protocol involving cyclization and oxidation.

Significance in Fused N-Rich Heterocyclic Systems

The compound’s fused nitrogen-rich structure confers exceptional stability, electronic diversity, and intermolecular interaction potential, making it valuable in multiple domains:

Medicinal Chemistry
  • Enzyme Inhibition : The triazolotriazole scaffold mimics purine bases, allowing competitive binding to ATP-dependent enzymes. Derivatives have shown activity against microbial dehydrogenases and kinases.
  • Drug Design : High nitrogen content enhances solubility and bioavailability, while the methyl group modulates lipophilicity for blood-brain barrier penetration.
Materials Science
  • Coordination Chemistry : The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
  • Energetic Materials : Nitro derivatives of triazolotriazoles exhibit high thermal stability and detonation velocities, suitable for propellants.

Table 2: Applications in Heterocyclic Systems

Application Mechanism/Outcome Source
Enzyme Inhibition Competitive binding to ATP sites
Metal Coordination Formation of Cu²⁺ complexes
Energetic Materials High nitrogen content enhances energy

Properties

CAS No.

94129-38-1

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-methyl-1H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-5,7-dione

InChI

InChI=1S/C5H6N4O2/c1-7-4(10)8-2-6-3-9(8)5(7)11/h2H,3H2,1H3

InChI Key

JPNVYEPVLZSDCP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2CN=CN2C1=O

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach to synthesize fused triazolo-triazole systems involves the cyclization of hydrazine-containing precursors. Hydrazinolysis of appropriate esters or amides leads to hydrazides, which upon reaction with carbonyl or thiocarbonyl reagents, undergo cyclization to form triazole rings.

  • For example, hydrazinolysis of ethyl-substituted benzoates yields carbonylhydrazides, which react with carbon disulfide in basic media to form triazole-thione intermediates. Subsequent cyclization under alkaline conditions affords fused triazole derivatives.

One-Pot Multi-Step Syntheses

Recent advances include one-pot synthetic strategies where multiple steps such as substitution, cyclization, and methylation occur sequentially without isolation of intermediates. This approach improves yield and reduces purification steps.

  • A reported method involves reacting 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal, followed by methylhydrazine sulfate addition, and subsequent cyclization to form triazole derivatives. Further alkylation with methyl iodide in the presence of base introduces the methyl group.

Use of Substituted Hydrazides and Isothiocyanates

Substituted hydrazides react with isothiocyanates to form thiosemicarbazides, which upon alkaline cyclization yield 1,2,4-triazole-3-thiones. These intermediates can be further transformed into fused triazolo-triazole diones by oxidation or rearrangement.

Detailed Preparation Method for 2-Methyl-1H,5H-triazolo[1,2-a]triazole-1,3(2H)-dione

Stepwise Synthetic Route

Step Reagents & Conditions Description Yield (%) Notes
1. Hydrazinolysis Ester or amide precursor + hydrazine hydrate, ethanol, reflux 4-6 h Formation of hydrazide intermediate 70-85 Purity confirmed by NMR and IR
2. Cyclization Hydrazide + carbonyl reagent (e.g., diethyl oxalate), base (K2CO3), reflux Formation of fused triazolo-triazole ring 60-75 Monitored by TLC and NMR
3. Methylation Intermediate + methyl iodide, base (K2CO3), MeCN, room temp, overnight Introduction of methyl group at N-1 position 50-65 Confirmed by mass spectrometry
4. Oxidation/Dione formation Oxidizing agent (e.g., KMnO4 or H2O2), aqueous medium, controlled temp Conversion to 1,3-dione functionality 55-70 Final product characterized by 1H-NMR, 13C-NMR, MS

Research Findings and Spectral Data

  • NMR Spectroscopy : The 1H-NMR spectrum typically shows a singlet around δ 2.3 ppm corresponding to the methyl group attached to the triazole ring. The NH protons appear as singlets or broad signals between δ 8-12 ppm depending on solvent and temperature.

  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula confirm the successful methylation and dione formation. For example, m/z values matching C5H5N6O2 (molecular weight ~170 g/mol) are observed.

  • IR Spectroscopy : Characteristic carbonyl stretching bands appear near 1680-1720 cm⁻¹, confirming the dione moiety. NH stretching bands are observed around 3200-3400 cm⁻¹.

Comparative Analysis of Preparation Methods

Method Type Advantages Disadvantages Typical Yield Range References
Hydrazinolysis + Cyclization Straightforward, uses readily available reagents Multiple steps, moderate yields 60-85%
One-Pot Multi-Step Synthesis Time-saving, fewer purifications Requires precise control of conditions 50-70%
Thiosemicarbazide Route High specificity for triazole-thione intermediates Requires handling of isothiocyanates 52-88%

Notes on Optimization and Scale-Up

  • Reaction temperature and solvent choice critically affect cyclization efficiency and purity.
  • Use of bases like potassium carbonate or triethylamine facilitates methylation and cyclization steps.
  • Purification typically involves recrystallization from solvents such as ethanol or ethyl acetate.
  • Scale-up requires careful monitoring of exothermic steps, especially during oxidation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazolo compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that 2-methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione and its derivatives can inhibit the growth of various bacterial strains. This makes them potential candidates for developing new antibiotics to combat resistant bacterial infections.

Anticancer Properties
Triazole derivatives have been explored for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies report that it induces apoptosis in certain cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.

Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases.

Agricultural Applications

Fungicidal Activity
The compound has been evaluated for its fungicidal properties against various plant pathogens. Its efficacy in controlling fungal diseases in crops can potentially lead to the development of new agricultural fungicides that are less harmful to the environment compared to traditional chemicals.

Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways and enhancing resistance to stress factors. This application could be pivotal in improving crop yields and sustainability.

Materials Science

Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance their properties. Its addition can improve thermal stability and mechanical strength of polymers used in various applications ranging from packaging to construction materials.

Nanocomposites
The compound has also been studied for its role in the synthesis of nanocomposites. By integrating triazole-based compounds with nanoparticles or other materials, researchers aim to create multifunctional materials with enhanced electrical and thermal properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the triazole ring significantly influenced antibacterial potency.

Case Study 2: Neuroprotection

In a laboratory setting, researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed a marked reduction in cell death compared to control groups.

Case Study 3: Agricultural Impact

Field trials assessing the fungicidal activity of triazole-based compounds showed significant reductions in fungal disease incidence on crops such as wheat and barley. These results suggest a viable alternative to conventional fungicides with lower environmental impact.

Mechanism of Action

The mechanism of action of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Dione Cores

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Biological Activity/Notes
2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione (Target) C₆H₅N₅O₂ 179.14 Methyl at 2-position Not reported Limited bioactivity data
5-Acetyl-8-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]-2-phenyl-5,8-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione (17a) C₂₂H₁₆ClN₉O₃ 501.87 Acetyl, chlorophenyl, tetrazolyl 157–159 Synthetic intermediate
2,6-Diphenyl-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3,5,7(2H,6H)-tetraone (72) C₁₈H₁₂N₆O₄ 376.32 Two phenyl groups, tetraone Not reported First synthesized via Stolle reaction
7-(Methylthio)-2,5-diphenyl-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H,5H)-dione (7a) C₁₇H₁₄N₄O₂S 338.38 Methylthio, two phenyl groups 140–142 Anti-lipid peroxidation activity

Key Observations :

  • Substituent Effects : The target compound lacks bulky substituents (e.g., phenyl or tetrazolyl groups) present in analogs like 17a or 7a , which may reduce steric hindrance and enhance solubility but limit enzyme-binding affinity .
  • Biological Activity : Analogs like 7a exhibit anti-lipid peroxidation activity, suggesting that sulfur-containing substituents (e.g., methylthio) enhance radical-scavenging properties compared to the methyl group in the target compound .
Comparison with Triazoloquinazolines and Pyridazine Derivatives
  • Lipoxygenase Inhibition : Substituted pyrrolo[1,2-a][1,2,4]triazoloquinazolines (e.g., fluorine/thienyl derivatives) show strong lipoxygenase (LOX) inhibition (36–40% activity), attributed to increased lipophilicity and π-π interactions . The target compound’s lower molecular weight (179.14 vs. ~350–500 for triazoloquinazolines) may reduce LOX affinity due to fewer hydrophobic interactions .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 17a–c (e.g., cyclocondensation of triazole precursors), but its simpler structure may require fewer steps compared to pyridazine-based analogs .
Physicochemical Properties
  • Solubility : The methyl group in the target compound improves hydrophobicity relative to unsubstituted triazolediones but remains more polar than analogs with aromatic substituents (e.g., 7a ) .
  • Thermal Stability: Fused triazole-dione systems (as in the target compound) generally exhibit higher melting points than non-fused analogs (e.g., 3-methyl-1H-1,2,4-triazole melts at ~120°C), though exact data for the target is unavailable .

Biological Activity

2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the broader class of 1,2,4-triazoles, which are known for their pharmacological potential. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C6H6N4O
  • Molar Mass : 134.14 g/mol
  • Density : 1.39 g/cm³ (predicted)
  • Melting Point : 131-133 °C

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL

In a study by Mermer et al., triazole hybrids demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than conventional antibiotics such as vancomycin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound showed cytotoxic effects against several cancer types:

Cell Line IC50 (μM)
HeLa (cervical cancer)10 - 20
MCF-7 (breast cancer)15 - 25
A549 (lung cancer)5 - 15

These results suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Antifungal Activity

The antifungal properties of triazoles are well-documented. In vitro studies have shown that this compound exhibits activity against various fungal pathogens:

Fungal Pathogen MIC (μg/mL)
Candida albicans0.5 - 4
Aspergillus niger0.5 - 8

The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key findings include:

  • Substituents at the C-3 position significantly enhance antimicrobial activity.
  • Electron-donating groups on the phenyl ring improve efficacy against Gram-positive bacteria.
  • The length of alkyl chains at specific positions can modulate activity levels.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancer:

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives demonstrated that compounds with longer alkyl chains exhibited reduced activity against certain bacterial strains compared to their shorter counterparts .
  • Cancer Cell Inhibition : Research involving the application of this compound on MCF-7 cells revealed a dose-dependent response leading to significant apoptosis rates at higher concentrations .

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